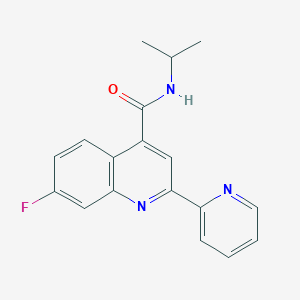

7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

The compound 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline derivative featuring a fluorine substituent at position 7, a pyridin-2-yl group at position 2, and an isopropyl carboxamide side chain at position 2. Quinoline derivatives are broadly explored for their pharmacological properties, with substituents influencing solubility, bioavailability, and target binding .

Properties

Molecular Formula |

C18H16FN3O |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

7-fluoro-N-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C18H16FN3O/c1-11(2)21-18(23)14-10-17(15-5-3-4-8-20-15)22-16-9-12(19)6-7-13(14)16/h3-11H,1-2H3,(H,21,23) |

InChI Key |

QWDOQDKRKCPSMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting with a suitable precursor, such as an aniline derivative, the quinoline core can be constructed through a series of cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through cross-coupling reactions, such as Suzuki or Heck coupling.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the fluorine atom or other positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinoline derivatives, including 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide. The compound's structure suggests potential efficacy against various bacterial strains.

Case Study: Antitubercular Activity

A series of quinoline derivatives were synthesized and evaluated for their antitubercular activity. Among these, compounds with similar structural features to 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide exhibited moderate to good antitubercular activity with Minimum Inhibitory Concentrations (MICs) ranging from 9.2 to 106.4 µM. The structure–activity relationship indicated that certain substitutions on the quinoline ring significantly influenced the antimicrobial potency .

Antimalarial Activity

Another significant application of quinoline derivatives is their use as antimalarial agents. The compound's structural similarity to known antimalarial drugs positions it as a candidate for further investigation.

Case Study: Efficacy Against Plasmodium falciparum

A study focused on a series of quinoline-4-carboxamides demonstrated that compounds with similar configurations to 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide exhibited promising antiplasmodial activity against Plasmodium falciparum. The lead compounds showed low nanomolar potency in vitro and excellent oral efficacy in vivo, with effective doses (ED90) below 1 mg/kg when administered orally . This highlights the potential for further development of this compound as an antimalarial drug.

Anticancer Potential

The quinoline scaffold is also known for its anticancer properties. Research has indicated that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms.

Case Study: Mechanism of Action

Investigations into the mechanism of action of quinoline derivatives have revealed that they may act by inhibiting key enzymes involved in cancer cell metabolism. For example, certain compounds have been shown to inhibit translation elongation factor 2, which is crucial for protein synthesis in rapidly dividing cells . This mechanism suggests that 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide could be further explored as a potential anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of quinoline derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Compound Structure | Activity Type | MIC/EC50 Values |

|---|---|---|

| Unsubstituted Quinoline | Antitubercular | 106.4 µM |

| Methyl Substituted | Antitubercular | 25.34 µM |

| Fluorinated Derivatives | Antimalarial | EC50 = 120 nM |

| Substituted at Position 6 | Anticancer | Varies |

Mechanism of Action

The mechanism of action of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s 7-fluoro and 2-pyridyl groups distinguish it from analogs in , which feature phenyl rings with amide-linked side chains (e.g., dimethylamino propyl, piperazine derivatives). Key comparisons include:

Key Observations :

- The 7-fluoro substituent could increase electronegativity, altering electron distribution and possibly enhancing metabolic stability compared to non-fluorinated quinolines .

Functional Group Impact on Bioactivity

highlights antibacterial evaluation of quinoline-4-carboxamides. While the target compound’s activity is unspecified, structural differences suggest hypotheses:

- Pyridyl vs. Phenyl : The pyridyl group’s nitrogen may engage in additional interactions with bacterial targets (e.g., DNA gyrase), improving potency compared to phenyl analogs .

- Fluorine Substitution: Fluorine’s electron-withdrawing effect could modulate quinoline ring electronics, affecting binding to hydrophobic pockets in bacterial enzymes .

Co-Crystal Strategies ()

The co-crystal formulations in (e.g., with adipic acid, fumaric acid) for a related quinoline carboxamide DNA-PK inhibitor suggest that solubility enhancement is a critical consideration. The target compound’s isopropyl group may reduce intrinsic solubility, making co-crystallization with acidic co-formers a viable optimization strategy .

Comparison with Nitroquinoline Derivatives ()

The nitroquinoline derivative in features a 6-nitro-7-(tetrahydrofuran-3-yl-oxy) group, which contrasts with the target’s 7-fluoro substituent. Nitro groups are strongly electron-withdrawing but may confer instability or toxicity risks.

Biological Activity

7-Fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings, focusing on its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core with a fluorine atom at the 7-position and a carboxamide functional group, which contributes to its biological activity. The molecular formula is C16H16FN3O, with a molecular weight of 299.32 g/mol.

Antitumor Activity

Recent studies have indicated that quinoline derivatives, including 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide, exhibit significant antitumor properties. Research has shown that modifications at the N-1 position of quinolines can enhance their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values ranging from 4 to 32 µM against A549 (lung), HeLa (cervical), and SGC-7901 (gastric) cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity of Related Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 4 ± 0.88 |

| Compound B | HeLa | 14 ± 1.96 |

| Compound C | SGC-7901 | 32 ± 3.66 |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that quinoline derivatives possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 3.125 nmol/mL .

The biological activity of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Targeting Specific Pathways : Molecular docking studies suggest that this compound may target pathways associated with cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR for quinoline derivatives indicates that both the fluorine substitution at the 7-position and the carboxamide group are crucial for enhancing biological activity. Modifications in the alkyl side chains also play a significant role in determining potency and selectivity against various targets .

Table 2: Structure-Activity Relationships of Quinoline Derivatives

| Position | Substitution Type | Effect on Activity |

|---|---|---|

| 7 | Fluorine | Increased potency |

| N-1 | Alkyl chain | Varies by length |

| Carboxamide | Presence | Essential for activity |

Case Studies

A study conducted by Kumar et al. synthesized a series of hybrid compounds based on the quinoline scaffold, demonstrating significant antiplasmodial activity against Plasmodium falciparum strains with low cytotoxicity towards mammalian cells . Another investigation highlighted the potential use of these compounds in combination therapies for enhanced efficacy against resistant strains.

Q & A

Q. How can researchers optimize the synthesis of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide to improve yield and purity?

- Methodological Answer : Optimization can be achieved by selecting coupling reagents (e.g., PyBOP or HATU) and solvents (DMF or MeCN) that minimize side reactions. For example, using PyBOP with N-methylmorpholine (NMM) in DMF at room temperature yielded 59% of a structurally similar quinoline carboxamide derivative . Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) can further enhance purity. Post-synthesis purification via reversed-phase HPLC (C18 column, gradient elution with MeCN/H2O) is recommended for isolating the target compound .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, -NMR should confirm the presence of diagnostic signals such as the pyridinyl protons (δ 8.5–9.0 ppm) and the isopropyl group (δ 1.2–1.4 ppm). HRMS data (e.g., [M+H] calculated for : 346.1356) can validate molecular weight . X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning, as demonstrated in studies of analogous 4-(adamantyl)quinoline derivatives .

Q. How can researchers screen the biological activity of this compound against therapeutic targets?

- Methodological Answer : Begin with in silico docking studies using protein databases (e.g., PDB) to predict binding affinities to targets like kinases or GPCRs. Follow with in vitro assays:

- Enzyme inhibition : Measure IC values via fluorescence-based assays (e.g., ATPase activity for kinase targets).

- Cell viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

- Selectivity profiling : Compare activity against related isoforms (e.g., EGFR vs. HER2) to identify specificity .

Advanced Research Questions

Q. What strategies address contradictory data in solubility and stability studies of this compound?

- Methodological Answer : Contradictions may arise from solvent polarity or pH effects. For solubility:

- Use a standardized shake-flask method with buffers (pH 1.2–7.4) and solvents (e.g., DMSO/PBS mixtures).

- Apply Hansen solubility parameters (HSPs) to predict solvent compatibility .

For stability: - Conduct accelerated degradation studies under UV light, heat (40–60°C), and hydrolytic conditions.

- Analyze degradation products via LC-MS to identify labile groups (e.g., amide bonds prone to hydrolysis) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to predict metabolic hotspots (e.g., fluorinated positions resistant to oxidation). Molecular dynamics (MD) simulations can assess membrane permeability (logP) and blood-brain barrier penetration. Tools like SwissADME predict ADMET profiles, while fragment-based drug design (FBDD) identifies substituents (e.g., trifluoromethyl groups) to improve binding affinity .

Q. What experimental approaches resolve discrepancies in reported synthetic pathways for related quinoline carboxamides?

- Methodological Answer : Perform reaction kinetic studies (e.g., in situ IR or Raman spectroscopy) to monitor intermediate formation. Compare yields and byproducts under varying conditions (e.g., microwave vs. conventional heating). For example, microwave-assisted synthesis of 2-methylimidazo[1,2-a]pyridine derivatives reduced reaction times from 16 hours to 30 minutes, minimizing decomposition . Cross-validate results using alternative coupling reagents (e.g., EDC/HOAt vs. PyBOP) to isolate reagent-specific side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.